molecular formula C12H20N2O4 B1662583 Hexylhibo CAS No. 334887-43-3

Hexylhibo

Cat. No. B1662583
M. Wt: 256.3 g/mol
InChI Key: OKJBLHIYOWSQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HexylHIBO, also known as Hexylhomoibotenic acid or α -Amino-4-hexyl-2,3-dihydro-3-oxo-5-isoxazolepropanoic acid, is a group I mGlu receptor antagonist . It has been found to decrease sEPSCs in rat pyramidal neurons in vitro . The molecular formula of HexylHIBO is C12H20N2O4 .


Molecular Structure Analysis

HexylHIBO has a molecular weight of 256.3 and its molecular formula is C12H20N2O4 . For a more detailed structural analysis, you may want to refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

HexylHIBO has a molecular weight of 256.3 and its molecular formula is C12H20N2O4 . It is soluble to 20 mM in 1eq. NaOH .

Scientific Research Applications

1. Antimicrobial Properties in Food Safety

Hexylhibo, particularly in the form of hexanal, E-2-hexenal, and hexyl acetate, has shown promise in enhancing food safety. Research indicates these compounds exhibit significant inhibitory effects against common foodborne pathogens like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. Their application in the packaging atmosphere of fresh-sliced apples, for instance, has demonstrated effectiveness in extending shelf life and improving hygienic safety of minimally processed foods, making them a potential tool for food preservation and safety enhancement (Lanciotti et al., 2003).

2. Exploring Therapeutic Potential

While the primary focus of the query was to avoid drug use and dosage, it is noteworthy that compounds like gamma-hydroxybutyric acid (a relative of Hexylhibo) have been studied for their therapeutic applications. These studies are relevant for understanding the broader context of Hexylhibo's potential in medical research. For instance, gamma-hydroxybutyric acid has been investigated for its effects in treating alcohol dependence and reducing alcohol craving, as shown in a double-blind study comparing its effects against a placebo (Gallimberti et al., 1992).

Safety And Hazards

HexylHIBO should be handled with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBLHIYOWSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398387
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylhibo

CAS RN

334887-43-3
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Récasens, J Guiramand, R Aimar… - Current Drug …, 2007 - ingentaconnect.com
L-glutamate (Glu), the main excitatory amino acid neurotransmitter in the mammalian central nervous system, is involved in many physiological functions, including learning and memory…
Number of citations: 59 www.ingentaconnect.com
NK Evanson - 2008 - rave.ohiolink.edu
The hypothalamus-pituitary-adrenal (HPA) axis is the main neuroendocrine arm of the stress response, activation of which leads to the production of glucocorticoid hormones. …
Number of citations: 2 rave.ohiolink.edu
PM Garcia Barrantes - 2016 - ir.vanderbilt.edu
The first total synthesis of Gombamide A, a cyclic thiopeptide from the sponge Clathria gombawuiensis, is reported. The convergent synthesis features a disulfide bond forming cascade …
Number of citations: 2 ir.vanderbilt.edu
L Pomierny-Chamioło, K Rup, B Pomierny… - Pharmacology & …, 2014 - Elsevier
Glutamatergic excitatory transmission is implicated in physiological and pathological conditions like learning, memory, neuronal plasticity and emotions, while glutamatergic …
Number of citations: 94 www.sciencedirect.com

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